
Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
5-bromo-1,3,4-thiadiazole-2-carboxylic acid+NaOH→Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated crystallization may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used, with reagents such as palladium acetate and triphenylphosphine.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-1,3,4-thiadiazole-2-carboxylate or 5-thiol-1,3,4-thiadiazole-2-carboxylate can be formed.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Coupling Products: Larger molecules with extended conjugation or functionalized thiadiazole rings.
Applications De Recherche Scientifique
Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is largely dependent on its application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromine atom and the thiadiazole ring play crucial roles in the binding interactions with the target enzyme .
Comparaison Avec Des Composés Similaires
- 5-bromo-1,3,4-thiadiazole-2-carboxylic acid
- 5-amino-1,3,4-thiadiazole-2-carboxylate
- 5-thiol-1,3,4-thiadiazole-2-carboxylate
Comparison: Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the sodium ion, which can influence its solubility and reactivity compared to its non-sodium counterparts. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C3BrN2NaO2S |
|---|---|
Poids moléculaire |
231.01 g/mol |
Nom IUPAC |
sodium;5-bromo-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C3HBrN2O2S.Na/c4-3-6-5-1(9-3)2(7)8;/h(H,7,8);/q;+1/p-1 |
Clé InChI |
DNBGYRBIMGUGIU-UHFFFAOYSA-M |
SMILES canonique |
C1(=NN=C(S1)Br)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethylbenzo[b]thiophen-4-amine](/img/structure/B13651947.png)

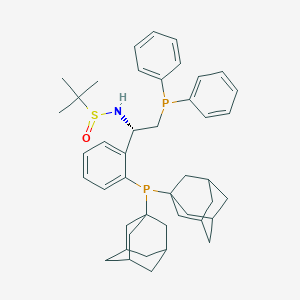
![8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13651971.png)

![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)
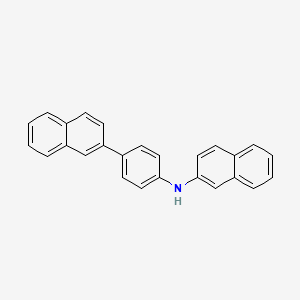
![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)
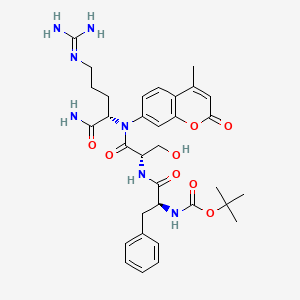
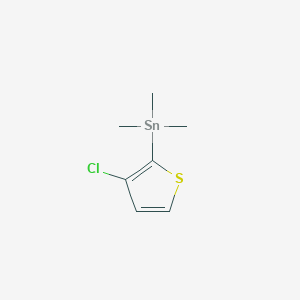

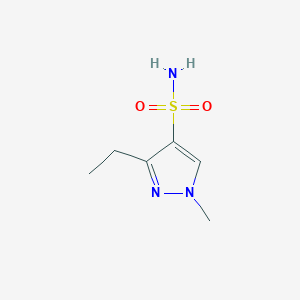
![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)
![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
